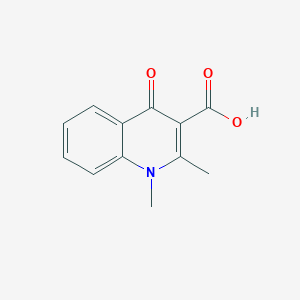

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the quinoline ring system imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-3-quinolinecarboxylic acid with acetic anhydride and a catalyst can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to achieve complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods often focus on cost-effective and environmentally friendly approaches to minimize waste and energy consumption .

化学反応の分析

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions at the quinoline ring and carboxyl group.

Alkylation at N1 Position

- Mechanism: Base-mediated deprotonation at N1 followed by nucleophilic attack on alkyl halides.

- Applications: Critical for synthesizing HIV-1 integrase inhibitors and antibacterial agents .

Oxidation and Reduction

The quinoline ring and ketone group participate in redox reactions.

Oxidation

Reduction

Cyclization and Ring Modification

The compound serves as a precursor for heterocyclic expansions.

Cyclization with Ketoesters

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2-((Z)-3-Oxo-3-aryl-propenylamino)benzoate, NaOMe | 3-Aroyl-1-alkylquinolin-4-ones | 72–83% |

Functional Group Interconversion

The carboxylic acid group enables esterification and amidation.

Esterification and Amidation

| Reaction Type | Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, ROH | Ethyl/Methyl esters | Prodrug synthesis | |

| Amidation | HBTU, R-NH₂ | 3-Carboxamide derivatives | Cannabinoid receptor modulators |

Hydrolysis

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M LiOH, THF, 80°C | 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid | 90% |

Halogenation

Electrophilic halogenation introduces halogens at specific ring positions.

| Reagent/Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|

| Cl₂, FeCl₃ | 6-Chloro derivative | C6 position favored | |

| Br₂, H₂SO₄ | 5-Bromo derivative | Directed by electron-withdrawing groups |

科学的研究の応用

Pharmacological Potential

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study demonstrated that 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : Several studies have explored the anticancer effects of quinoline derivatives. For instance, this compound has shown promise in inhibiting tumor growth in vitro and in vivo models. Specific mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways could lead to therapeutic applications .

Biochemical Research

- Enzyme Inhibition : this compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be crucial for studying metabolic disorders and developing enzyme-targeted therapies .

- Receptor Interaction : The compound interacts with various receptors such as adrenergic and cannabinoid receptors, which are vital for understanding its role in neuropharmacology and potential applications in treating neurological disorders .

Natural Product Synthesis

The compound can be isolated from natural sources such as the herbs of Micromelum sp., indicating its relevance in ethnopharmacology and natural product chemistry. This aspect opens avenues for sustainable sourcing and development of herbal medicines .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that it may serve as a foundation for new cancer therapies targeting specific cancer types .

作用機序

The mechanism of action of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid

- 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid derivatives

- Quinolone antibiotics (e.g., ciprofloxacin, levofloxacin)

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new derivatives with potential therapeutic applications .

生物活性

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, also known as 1,2-Dimethylquinolin-4-one-3-carboxylic acid, is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its interactions with various biomolecules and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3 with a molecular weight of 217.22 g/mol. The compound features a quinoline core structure, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 1,2-Dimethyl-4-oxoquinoline-3-carboxylic acid |

| CAS Number | 73281-83-1 |

Target Enzymes

This compound primarily acts as an inhibitor of DNA gyrase and topoisomerases , which are essential enzymes involved in DNA replication and transcription.

Mode of Action

The compound functions as a strand transfer inhibitor of HIV-1 integrase , disrupting the viral life cycle by preventing the integration of viral DNA into the host genome. This mechanism highlights its potential in antiviral therapies, particularly against HIV.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance:

- Antibacterial Activity : A study found that modifications at the 5-position of the quinoline nucleus enhanced antibacterial efficacy against Gram-positive bacteria such as Streptococcus pneumoniae. The compound showed notable in vitro and in vivo effectiveness against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

In vitro studies have also indicated that this compound possesses anti-HBV (Hepatitis B Virus) activity. Compounds structurally similar to this compound were shown to inhibit HBV replication effectively at concentrations around 10 µM .

Study on Antibacterial Efficacy

A notable case study involved the synthesis and testing of various substituted quinoline derivatives. Among these, one derivative demonstrated potent antibacterial activity against Streptococcus pneumoniae and was effective in treating systemic infections caused by both Gram-positive and Gram-negative bacteria .

Study on Antiviral Efficacy

Another study focused on the antiviral properties of related quinoline derivatives. The results indicated that certain modifications could enhance the inhibition of HBV replication, suggesting that structural variations could lead to improved therapeutic agents against viral infections .

特性

IUPAC Name |

1,2-dimethyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEXTEPFIVECBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。